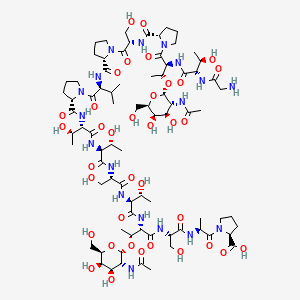
Muc5AC-3/13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muc5AC-3/13 is a glycopeptide derived from the MUC5AC mucin protein. This compound is characterized by the presence of two sites, threonine 3 and threonine 13, which are modified with N-acetylgalactosamine (GalNAc). Mucins, including MUC5AC, are high molecular weight glycoproteins that play a crucial role in the protection and lubrication of epithelial surfaces in the respiratory and gastrointestinal tracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Muc5AC-3/13 involves the enzymatic transfer of GalNAc from the nucleotide sugar UDP-GalNAc to the hydroxyl groups of threonine residues. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) . The sequence of this compound is H-Gly-Thr-Thr*-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr*-Ser-Ala-Pro-OH, where Thr* denotes the GalNAc-modified residues .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of mucins from biological sources, such as porcine gastric mucins. The process includes homogenization of the tissue, delipidation using organic solvents, and purification through size exclusion chromatography and diafiltration .
Chemical Reactions Analysis
Types of Reactions: Muc5AC-3/13 primarily undergoes glycosylation reactions, where GalNAc is added to threonine residues. This glycosylation is a type of substitution reaction catalyzed by ppGaNTase .
Common Reagents and Conditions: The common reagents used in the glycosylation of this compound include UDP-GalNAc and the enzyme ppGaNTase. The reaction conditions typically involve an aqueous environment at physiological pH and temperature .
Major Products Formed: The major product formed from the glycosylation of this compound is the GalNAc-modified MUC5AC peptide, which plays a significant role in the formation of mucus gels .
Scientific Research Applications
Muc5AC-3/13 has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the mechanisms of mucus production and secretion in respiratory and gastrointestinal diseases, such as chronic obstructive pulmonary disease (COPD) and asthma . Additionally, this compound is utilized in cancer research to investigate the role of mucins in tumor progression and metastasis .
Mechanism of Action
The mechanism of action of Muc5AC-3/13 involves its role in the formation and secretion of mucus. The GalNAc modifications on threonine residues facilitate the polymerization of mucin molecules, leading to the formation of a gel-like structure that protects epithelial surfaces . This compound interacts with various signaling pathways, including the nuclear factor-κB (NF-κB) and IL-13-STAT6-SPDEF pathways, which regulate mucus production and secretion .
Comparison with Similar Compounds
Muc5AC-3/13 is similar to other mucin peptides, such as MUC5B and MUC2. this compound is unique in its specific glycosylation pattern and its predominant expression in the respiratory and gastrointestinal tracts . MUC5B, for example, is primarily found in the respiratory tract and has a different glycosylation pattern . MUC2 is mainly expressed in the intestinal tract and plays a role in the formation of the intestinal mucus barrier .
Similar Compounds
- MUC5B
- MUC2
- MUC6
- MUC19
Properties
Molecular Formula |
C79H130N18O36 |
|---|---|
Molecular Weight |
1908.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C79H130N18O36/c1-30(2)50(88-66(117)44-17-12-20-94(44)74(125)42(27-100)86-65(116)43-16-13-22-96(43)76(127)56(93-69(120)51(32(4)103)87-49(109)24-80)37(9)131-79-58(83-39(11)108)62(113)60(111)48(29-102)133-79)75(126)95-21-14-18-45(95)67(118)90-54(35(7)106)70(121)91-52(33(5)104)68(119)84-41(26-99)64(115)89-53(34(6)105)71(122)92-55(36(8)130-78-57(82-38(10)107)61(112)59(110)47(28-101)132-78)72(123)85-40(25-98)63(114)81-31(3)73(124)97-23-15-19-46(97)77(128)129/h30-37,40-48,50-62,78-79,98-106,110-113H,12-29,80H2,1-11H3,(H,81,114)(H,82,107)(H,83,108)(H,84,119)(H,85,123)(H,86,116)(H,87,109)(H,88,117)(H,89,115)(H,90,118)(H,91,121)(H,92,122)(H,93,120)(H,128,129)/t31-,32+,33+,34+,35+,36+,37+,40-,41-,42-,43-,44-,45-,46-,47+,48+,50-,51-,52-,53-,54-,55-,56-,57+,58+,59-,60-,61+,62+,78-,79-/m0/s1 |
InChI Key |
GPFLHPRUUZLGFP-IWIQZRFOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















